molecular formula C23H24N4O4S2 B10862339 (R)-N-(4-(5-(3-cyano-4-isopropoxyphenyl)-1,3,4-thiadiazol-2-yl)-2,3-dihydro-1H-inden-1-yl)-2-hydroxyethanesulfonamide

(R)-N-(4-(5-(3-cyano-4-isopropoxyphenyl)-1,3,4-thiadiazol-2-yl)-2,3-dihydro-1H-inden-1-yl)-2-hydroxyethanesulfonamide

Cat. No.: B10862339
M. Wt: 484.6 g/mol
InChI Key: OOGFKXCTRSASQJ-HXUWFJFHSA-N
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Description

RP-1859 is a chemical compound known for its selective stimulation of sphingosine-1-phosphate receptor 1 and sphingosine-1-phosphate receptor 5. It has a molecular formula of C23H24N4O4S2 and a molecular weight of 484.59 g/mol. This compound is primarily used in the treatment of autoimmune diseases.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of RP-1859 involves several steps, starting with the preparation of the core structure, followed by the introduction of various functional groups. The key steps include:

    Formation of the core structure: This involves the reaction of 3-cyano-4-propan-2-yloxyphenyl with 1,3,4-thiadiazole-2-yl.

    Functional group introduction: The core structure is then reacted with 2,3-dihydro-1H-inden-1-yl and 2-hydroxyethanesulfonamide under specific conditions to form the final compound.

Industrial Production Methods

Industrial production of RP-1859 typically involves large-scale synthesis using high-performance liquid chromatography (HPLC) for purification. The process includes:

    Column preparation: Using a moving piston, the column design facilitates the principle of dynamic axial compression, which is helpful in column packing, unpacking, and maintaining packing pressure.

    Loading and elution: The compound is loaded onto the column and eluted using a gradient phase, followed by buffer wash to separate impurities.

Chemical Reactions Analysis

Types of Reactions

RP-1859 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen to the compound, often using oxidizing agents like hydrogen peroxide.

    Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, typically using reducing agents like sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, alkyl halides.

Major Products Formed

The major products formed from these reactions include various derivatives of RP-1859, which can be used for further research and development .

Scientific Research Applications

RP-1859 has a wide range of scientific research applications, including:

    Chemistry: Used as a selective stimulator in various chemical reactions.

    Biology: Studied for its effects on cellular processes and signaling pathways.

    Medicine: Used in the treatment of autoimmune diseases due to its selective stimulation of sphingosine-1-phosphate receptors.

    Industry: Used in the development of new pharmaceuticals and therapeutic agents.

Mechanism of Action

RP-1859 exerts its effects by selectively stimulating sphingosine-1-phosphate receptor 1 and sphingosine-1-phosphate receptor 5. This stimulation leads to the activation of various signaling pathways involved in immune response and cellular processes. The molecular targets include sphingosine-1-phosphate receptors, which play a crucial role in regulating immune cell trafficking and vascular integrity.

Comparison with Similar Compounds

Similar Compounds

    Fingolimod: Another sphingosine-1-phosphate receptor modulator used in the treatment of multiple sclerosis.

    Siponimod: A selective sphingosine-1-phosphate receptor modulator used for the treatment of relapsing forms of multiple sclerosis.

Uniqueness

RP-1859 is unique due to its high selectivity for sphingosine-1-phosphate receptor 1 and sphingosine-1-phosphate receptor 5, making it particularly effective in the treatment of autoimmune diseases.

Properties

Molecular Formula

C23H24N4O4S2

Molecular Weight

484.6 g/mol

IUPAC Name

N-[(1R)-4-[5-(3-cyano-4-propan-2-yloxyphenyl)-1,3,4-thiadiazol-2-yl]-2,3-dihydro-1H-inden-1-yl]-2-hydroxyethanesulfonamide

InChI

InChI=1S/C23H24N4O4S2/c1-14(2)31-21-9-6-15(12-16(21)13-24)22-25-26-23(32-22)19-5-3-4-18-17(19)7-8-20(18)27-33(29,30)11-10-28/h3-6,9,12,14,20,27-28H,7-8,10-11H2,1-2H3/t20-/m1/s1

InChI Key

OOGFKXCTRSASQJ-HXUWFJFHSA-N

Isomeric SMILES

CC(C)OC1=C(C=C(C=C1)C2=NN=C(S2)C3=C4CC[C@H](C4=CC=C3)NS(=O)(=O)CCO)C#N

Canonical SMILES

CC(C)OC1=C(C=C(C=C1)C2=NN=C(S2)C3=C4CCC(C4=CC=C3)NS(=O)(=O)CCO)C#N

Origin of Product

United States

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